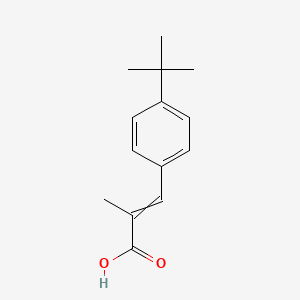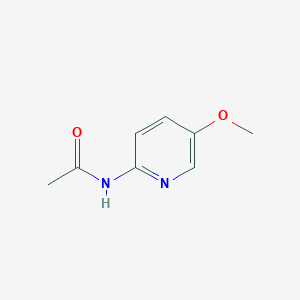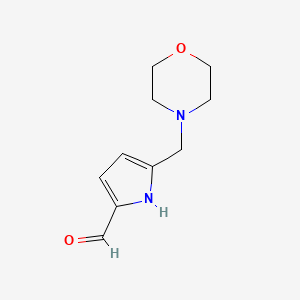
5-(MORPHOLIN-4-YLMETHYL)-1H-PYRROLE-2-CARBALDEHYDE
Descripción general
Descripción
5-(MORPHOLIN-4-YLMETHYL)-1H-PYRROLE-2-CARBALDEHYDE is a chemical compound with the molecular formula C10H14N2O2. It is a heterocyclic compound containing both a pyrrole ring and a morpholine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(MORPHOLIN-4-YLMETHYL)-1H-PYRROLE-2-CARBALDEHYDE typically involves the reaction of pyrrole-2-carbaldehyde with morpholine in the presence of a suitable catalyst. One common method involves the use of a condensation reaction where pyrrole-2-carbaldehyde is reacted with morpholine under reflux conditions in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
5-(MORPHOLIN-4-YLMETHYL)-1H-PYRROLE-2-CARBALDEHYDE can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 5-Morpholin-4-ylmethyl-1H-pyrrole-2-carboxylic acid.
Reduction: 5-Morpholin-4-ylmethyl-1H-pyrrole-2-methanol.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
5-(MORPHOLIN-4-YLMETHYL)-1H-PYRROLE-2-CARBALDEHYDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 5-(MORPHOLIN-4-YLMETHYL)-1H-PYRROLE-2-CARBALDEHYDE involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-1H-pyrrole-2-carbaldehyde: Lacks the morpholine moiety, making it less versatile in certain applications.
5-Morpholin-4-ylmethyl-1H-imidazole-2-carbaldehyde: Contains an imidazole ring instead of a pyrrole ring, leading to different chemical properties and reactivity.
Uniqueness
5-(MORPHOLIN-4-YLMETHYL)-1H-PYRROLE-2-CARBALDEHYDE is unique due to the presence of both the morpholine and pyrrole moieties. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Propiedades
Fórmula molecular |
C10H14N2O2 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
5-(morpholin-4-ylmethyl)-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C10H14N2O2/c13-8-10-2-1-9(11-10)7-12-3-5-14-6-4-12/h1-2,8,11H,3-7H2 |
Clave InChI |
LUFNKYGAUZYLLH-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CC2=CC=C(N2)C=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
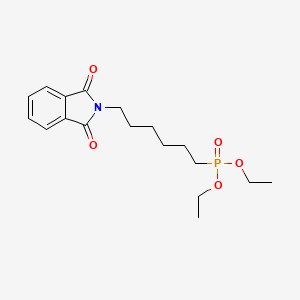
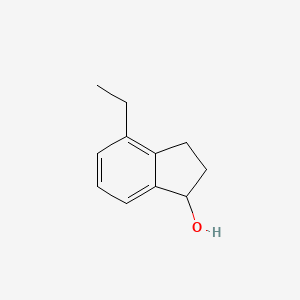
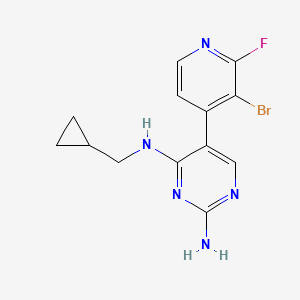
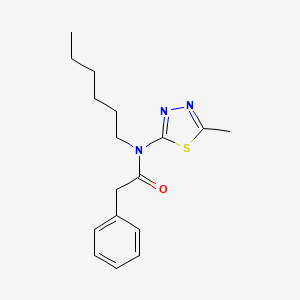
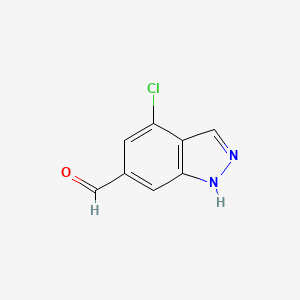
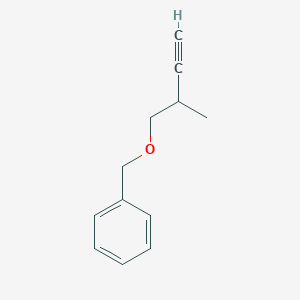
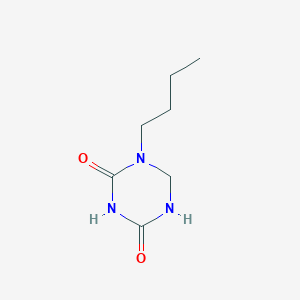
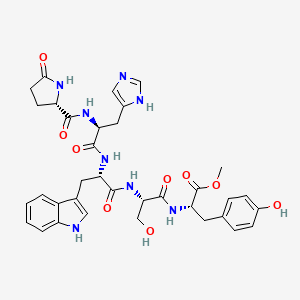
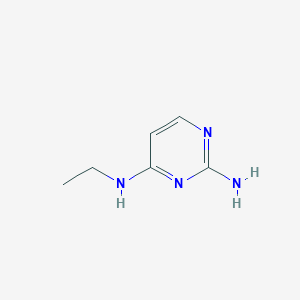
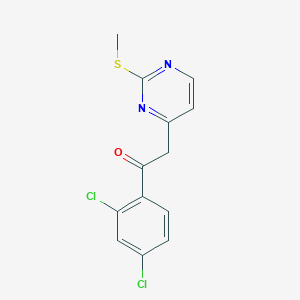
![Methyl-[(3-trifluoromethyl-phenylcarbamoyl)-methyl]-carbamic acid tert-butyl ester](/img/structure/B8683720.png)
